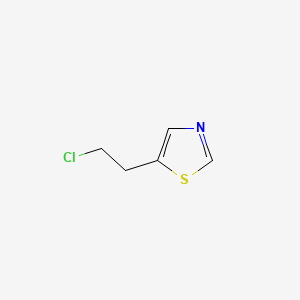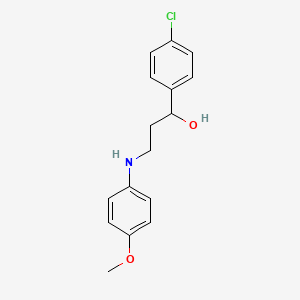
N1-benzyl-N2-methylindoline-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-benzyl-N2-methylindoline-1,2-dicarboxamide, also known as BMID, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BMID belongs to the class of indoline-2-carboxamides, which have been studied extensively for their pharmacological properties. In
Aplicaciones Científicas De Investigación
Fluorescent Anion Sensing : Research by Dorazco‐González et al. (2014) has demonstrated that derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide, a compound structurally related to N1-benzyl-N2-methylindoline-1,2-dicarboxamide, are capable of efficiently binding simple inorganic anions in water due to their high acidity and preorganized rigid structure. This property is significant for applications in fluorescent anion sensing (Dorazco‐González et al., 2014).
Acetylcholinesterase Inhibitors : Sugimoto et al. (1992) explored the synthesis and structure-activity relationships of 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives, which include N1-benzyl-N2-methylindoline-1,2-dicarboxamide. These compounds exhibit potent anti-acetylcholinesterase activity, making them potential candidates for treating conditions like Alzheimer's disease (Sugimoto et al., 1992).
Synthesis of Biologically Relevant Compounds : Allan et al. (2009) investigated N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, which are structurally similar to N1-benzyl-N2-methylindoline-1,2-dicarboxamide. They found that these compounds can effectively inhibit co-activator associated arginine methyltransferase 1 (CARM1), a target of interest in cancer research (Allan et al., 2009).
Organometallic Chemistry : Bakthavachalam and Reddy (2013) explored the synthesis of aluminum complexes with ligands related to N1-benzyl-N2-methylindoline-1,2-dicarboxamide. Their research contributes to the understanding of the catalytic activity of these complexes in processes like polymerization (Bakthavachalam & Reddy, 2013).
Medicinal Chemistry Applications : Yamamoto et al. (2016) studied the copper-catalyzed intramolecular amination of benzamides to synthesize isoindolinones, compounds closely related to N1-benzyl-N2-methylindoline-1,2-dicarboxamide. These compounds have significant relevance in medicinal chemistry due to their potential pharmaceutical applications (Yamamoto et al., 2016).
Propiedades
IUPAC Name |
1-N-benzyl-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-19-17(22)16-11-14-9-5-6-10-15(14)21(16)18(23)20-12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZECULCNXLYERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-methylindoline-1,2-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-2-((5-methylfuran-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2628960.png)
![2-Chloro-N-[[4-(trifluoromethyl)thiophen-2-yl]methyl]propanamide](/img/structure/B2628962.png)
![2,2-dimethyl-N-[4-(4-propan-2-yloxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2628964.png)

![2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2628969.png)
![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2628972.png)
![[(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2628973.png)

![Methyl 2-cinnamamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2628975.png)
